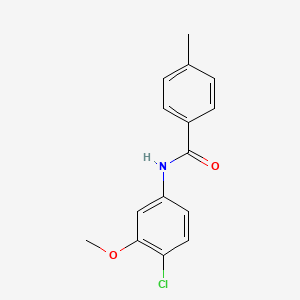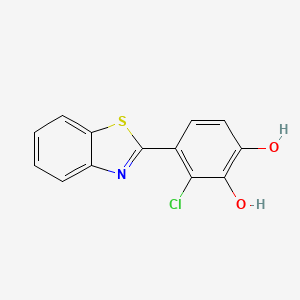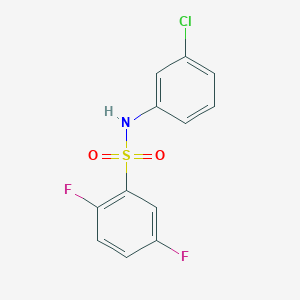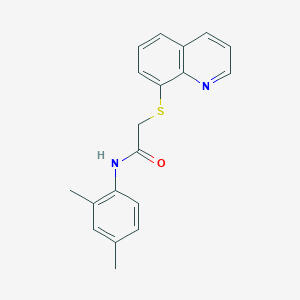![molecular formula C16H17NO3 B5767381 N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is a synthetic compound that belongs to the amphetamine class of drugs. Although MDMA has been used recreationally, it has also been studied for its potential therapeutic benefits.
Mecanismo De Acción
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are associated with mood regulation, pleasure, and arousal. The increased release of these neurotransmitters is thought to be responsible for the euphoric and empathogenic effects of this compound.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is associated with social bonding and trust. These effects contribute to the feelings of euphoria and empathy experienced by users.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has several advantages and limitations for use in lab experiments. One advantage is its ability to increase empathy and reduce fear, which may be beneficial in studying social behavior and anxiety. However, this compound also has several limitations, including its potential for abuse and neurotoxicity. These limitations must be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline. One area of interest is its potential use in the treatment of other psychiatric disorders, such as depression and addiction. Additionally, further research is needed to fully understand the long-term effects of this compound use and its potential for neurotoxicity. Finally, more studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a synthetic compound that has gained popularity for its euphoric and empathogenic effects. Although it has been used recreationally, it has also been studied for its potential therapeutic benefits. This compound works by increasing the release of neurotransmitters in the brain and has several biochemical and physiological effects. While it has advantages for use in lab experiments, it also has limitations that must be taken into consideration. Finally, there are several future directions for research involving this compound, including its potential use in the treatment of other psychiatric disorders and further studies on its long-term effects.
Métodos De Síntesis
The synthesis of N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline involves several steps, including the condensation of 3,4-methylenedioxyphenylacetone with methylamine, followed by reduction with sodium borohydride. The resulting product is then purified and crystallized to yield this compound.
Aplicaciones Científicas De Investigación
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline has been studied for its potential therapeutic benefits, including its use in the treatment of post-traumatic stress disorder (PTSD) and anxiety. Several clinical trials have been conducted, and the results have been promising. This compound has been shown to increase empathy and reduce fear, which may be beneficial in treating PTSD.
Propiedades
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-5-3-4-6-13(11)17-9-12-7-14(18-2)16-15(8-12)19-10-20-16/h3-8,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMWPJOMMRUZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC3=C(C(=C2)OC)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5767308.png)

![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)
![methyl 1-[3-(2-nitrophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5767333.png)
![3-allyl-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5767348.png)



![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)